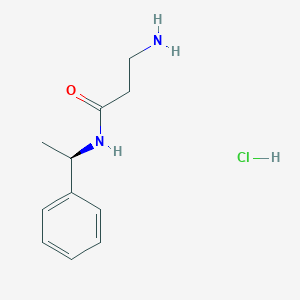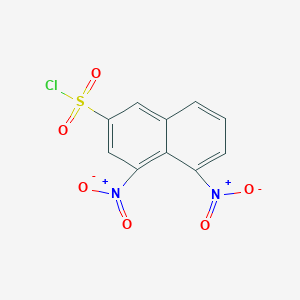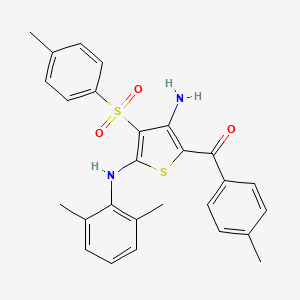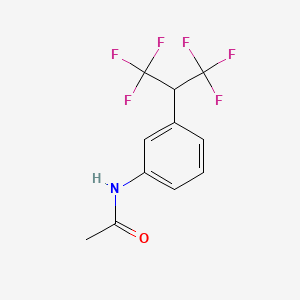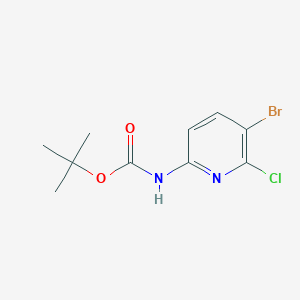![molecular formula C24H25ClN4O3S B2382987 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1209412-79-2](/img/structure/B2382987.png)
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
BenchChem offers high-quality 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction and Antagonist Activity
This compound is related to potent and selective antagonists for the CB1 cannabinoid receptor. Research by Shim et al. (2002) on a structurally related antagonist highlights the compound's interaction with the CB1 receptor, employing molecular orbital methods and pharmacophore models to understand its binding and activity. The study provides insights into the steric and electrostatic interactions crucial for receptor binding, suggesting the compound's utility in exploring receptor-ligand interactions and developing CB1 receptor antagonists (Shim et al., 2002).
Antimicrobial Activity
El‐Emary et al. (2002) investigated derivatives of 3-methyl 1-phenyl-5-amino pyrazole for antimicrobial activity. Through a series of chemical reactions, various heterocyclic compounds were synthesized and tested against microbial strains. This research exemplifies the compound's role in generating new structures with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).
Alzheimer's Disease Research
A study by Rehman et al. (2018) synthesized N-substituted derivatives of a related compound to evaluate new drug candidates for Alzheimer’s disease. The research involved several steps of chemical synthesis, structural elucidation, and biological screening for enzyme inhibition activity against acetylcholinesterase (AChE). This application demonstrates the compound's relevance in neurodegenerative disease research and drug development efforts (Rehman et al., 2018).
Anti-obesity and Metabolic Research
Srivastava et al. (2007) explored diaryl dihydropyrazole-3-carboxamides, including compounds structurally related to the one , for their anti-obesity activity related to CB1 receptor antagonism. The research focused on the synthesis, biological evaluation, and molecular modeling to identify compounds with potential for appetite suppression and body weight reduction, illustrating the compound's utility in metabolic disorder research (Srivastava et al., 2007).
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-18-11-13-20(14-12-18)33(31,32)28-15-5-6-17(16-28)24(30)26-23-21-9-4-10-22(21)27-29(23)19-7-2-1-3-8-19/h1-3,7-8,11-14,17H,4-6,9-10,15-16H2,(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWNWXUYOGIZGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=C4CCCC4=NN3C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2382904.png)
![3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H-quinazoline-7-carboxylic acid](/img/structure/B2382905.png)
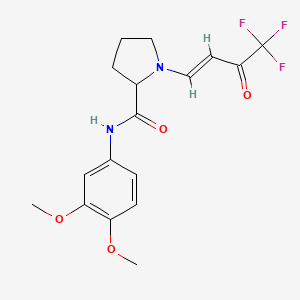
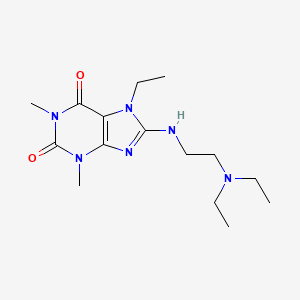
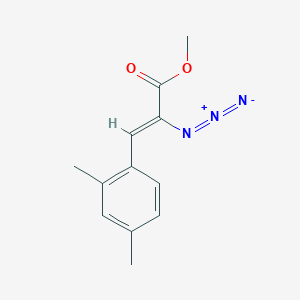
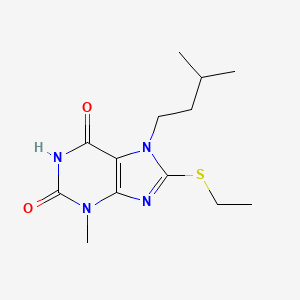
![1-[(3-Nitrobenzenesulfonyl)azanidyl]pyridin-1-ium](/img/structure/B2382912.png)
![N-(2,5-dimethoxyphenyl){[3-(4-methylphenyl)adamantanyl]amino}carboxamide](/img/structure/B2382913.png)

